[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that features a benzodioxole moiety and a chloropyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps. One common method includes the esterification of 6-chloropyridine-3-carboxylic acid with [2-(1,3-benzodioxol-5-yl)-2-oxoethyl] alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives of the pyridine ring.
Scientific Research Applications
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzodioxole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the chloropyridine group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 4-chloropyridine-3-carboxylate
- [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-bromopyridine-3-carboxylate
- [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-fluoropyridine-3-carboxylate
Uniqueness
The uniqueness of [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and chloropyridine moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-14-4-2-10(6-17-14)15(19)20-7-11(18)9-1-3-12-13(5-9)22-8-21-12/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNIGXLDFILLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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